![molecular formula C18H17N3O4S B1659899 ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate CAS No. 69123-52-0](/img/structure/B1659899.png)
ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate
Overview
Description
ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of hydrochloric acid (HCl).
Reduction: Sodium borohydride (NaBH₄) in ethanol.
Substitution: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate is , with a molecular weight of approximately 357.37 g/mol. The structure includes a benzothiazole moiety, which is known for its biological activity, particularly in anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that compounds containing the benzothiazole moiety exhibit significant anticancer properties. This compound has been investigated for its potential to induce apoptosis in cancer cells. For instance, research has shown that derivatives of benzothiazole can inhibit tumor growth by triggering programmed cell death pathways .
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. Studies have demonstrated that benzothiazole derivatives can effectively combat various bacterial strains and fungi. This property is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Anti-inflammatory Effects
There is growing evidence supporting the anti-inflammatory effects of benzothiazole derivatives. This compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized various benzothiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. This compound was among the compounds tested, showing a significant reduction in cell viability at micromolar concentrations. The mechanisms involved were linked to the activation of caspase pathways, confirming its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections .
Mechanism of Action
The mechanism of action of ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
- 2-amino-6-methoxybenzothiazole
Uniqueness
ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its methoxy and carbamoyl groups enhance its solubility and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
Ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate, also known as F065-4300, is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that includes a benzothiazole moiety known for its diverse biological activities.
Structural Representation
- IUPAC Name : this compound
- SMILES : CCOC(c1cc(S(N(C)CC(Nc2nc(ccc(OC)c3)c3s2)=O)(=O)=O)cn1C)=O
- InChI Key : MDL Number (MFCD)
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. Research conducted on various cancer cell lines has shown promising results:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A431 | 2.5 | Inhibition of proliferation |
A549 | 3.0 | Induction of apoptosis |
H1299 | 4.0 | Cell cycle arrest |
In a study evaluating the effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299), it was found that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations ranging from 1 to 4 µM. The mechanism involved the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro assays using mouse monocyte macrophages (RAW264.7) showed that treatment with this compound resulted in a significant reduction of inflammatory cytokines IL-6 and TNF-α:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
IL-6 | 150 | 80 |
TNF-α | 120 | 60 |
These findings suggest that the compound could be beneficial in treating conditions characterized by inflammation, potentially offering a dual-action approach in therapy .
Study on Benzothiazole Derivatives
A recent study synthesized several benzothiazole derivatives and evaluated their biological activities. Among these, this compound was highlighted for its potent anticancer effects against multiple cell lines. The study utilized various assays such as MTT for proliferation assessment and flow cytometry for apoptosis evaluation .
Mechanistic Insights
The mechanistic studies revealed that the compound not only inhibited cancer cell growth but also affected the migration capabilities of these cells in wound healing assays. This indicates its potential role in preventing metastasis .
Properties
IUPAC Name |
ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoylamino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-3-25-16(22)11-4-6-12(7-5-11)19-17(23)21-18-20-14-9-8-13(24-2)10-15(14)26-18/h4-10H,3H2,1-2H3,(H2,19,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJNILWPDOTKOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314959 | |
Record name | F0327-0028 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69123-52-0 | |
Record name | NSC290499 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F0327-0028 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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